![molecular formula C12H12ClIN2O2S B13923690 tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is an organic compound that features a benzothiazole ring substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate typically involves the reaction of 6-chloro-4-iodo-2-benzothiazolamine with 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzothiazole derivative.
Scientific Research Applications
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the benzothiazole ring may interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-benzothiazolamine: Lacks the iodine substitution and carbamate group.
4-Iodo-2-benzothiazolamine: Lacks the chlorine substitution and carbamate group.
1,1-Dimethylethyl N-(2-benzothiazolyl)carbamate: Lacks both chlorine and iodine substitutions.
Uniqueness
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, along with the carbamate group. This unique combination of substituents imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H12ClIN2O2S |
|---|---|
Molecular Weight |
410.66 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-4-iodo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12ClIN2O2S/c1-12(2,3)18-11(17)16-10-15-9-7(14)4-6(13)5-8(9)19-10/h4-5H,1-3H3,(H,15,16,17) |
InChI Key |
QTXNCCJBBKYYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


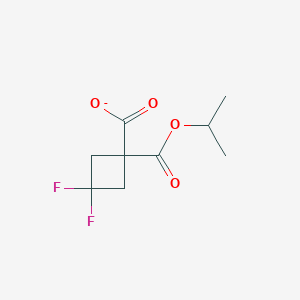
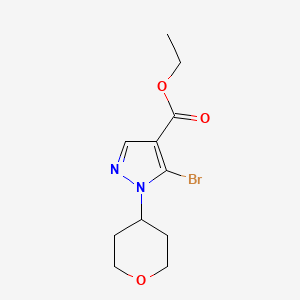
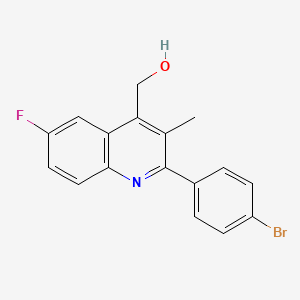
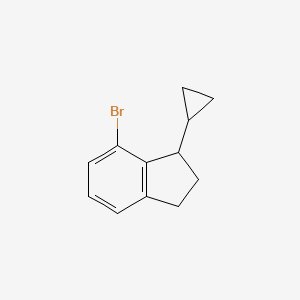

![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
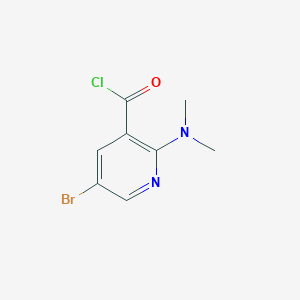
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
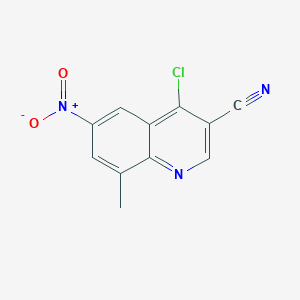
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

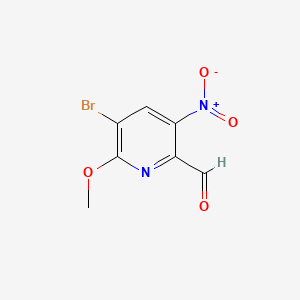
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
